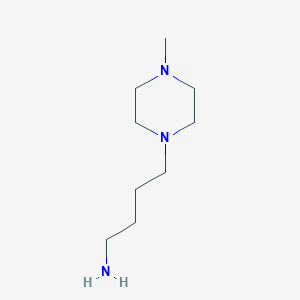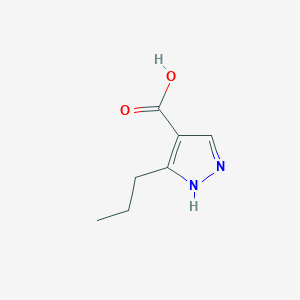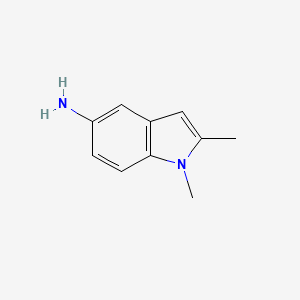
1,2-Dimethyl-1H-indol-5-amine
説明
1,2-Dimethyl-1H-indol-5-amine is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds known for their biological activities. Indole derivatives, such as 1,2-Dimethyl-1H-indol-5-amine, are of significant interest in the field of medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of indole derivatives often involves the functionalization of the indole core. For instance, novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles have been prepared, indicating the versatility of indole derivatives in chemical synthesis . Another example is the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, which involved deprotection of phthalimide and acetyl groups . These methods demonstrate the chemical manipulations possible on the indole core, leading to a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole core, such as the dimethyl groups mentioned in the derivatives, can significantly influence the compound's electronic and steric properties, which in turn affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole leads to the formation of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides . The reactivity of indole derivatives is influenced by factors such as redox potential and steric hindrance, which determine the feasibility of reactions like 1,4-addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as melting point, solubility, and the ability to form hydrogen bonds or other non-covalent interactions. For instance, the formation of supramolecular networks through hydrogen bonding is a key feature in the crystal structures of various indole derivatives . These interactions are crucial for the assembly of complex structures and can significantly impact the material's properties.
科学的研究の応用
Synthesis and Structural Evaluation
Research on indole derivatives, such as the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, explores the creation of novel compounds with potential biological activities. The study demonstrates innovative synthetic routes, potentially applicable for compounds like 1,2-Dimethyl-1H-indol-5-amine, indicating a broad interest in modifying indole backbones for varied applications (Avdeenko, Konovalova, & Yakymenko, 2020).
Analytical Method Development
Compounds structurally related to 1,2-Dimethyl-1H-indol-5-amine are used in developing analytical methods for detecting heterocyclic aromatic amines (HAAs) in food samples. For example, the study on the analysis of non-polar HAAs in beefburgers demonstrates the use of microwave-assisted extraction and dispersive liquid-ionic liquid microextraction, highlighting the relevance of these compounds in food safety research (Agudelo Mesa, Padró, & Reta, 2013).
Biological Activity Evaluation
The examination of the biological activities of indole-based compounds, including their potential as enzyme inhibitors or receptor ligands, underscores the significance of structural variations in determining biological effects. The identification of 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands illustrates the potential therapeutic applications of indole derivatives in neurological research (Bernotas et al., 2004).
Material Science and Catalysis
Indole derivatives also play a role in material science and catalysis, indicating a broad range of applications beyond biological systems. For instance, the development of indole-based dynamin GTPase inhibitors showcases the compound's utility in biochemical research and drug development, highlighting the versatility of indole derivatives in scientific research (Gordon et al., 2013).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315-H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
Indole derivatives, such as 1,2-Dimethyl-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .
特性
IUPAC Name |
1,2-dimethylindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRFAMHLOPLVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424481 | |
| Record name | 1,2-Dimethyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1H-indol-5-amine | |
CAS RN |
7570-48-1 | |
| Record name | 1,2-Dimethyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


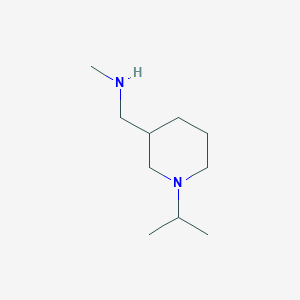
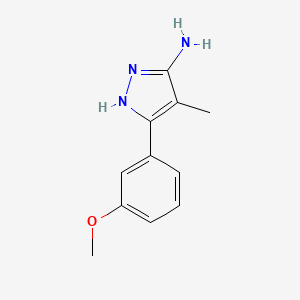

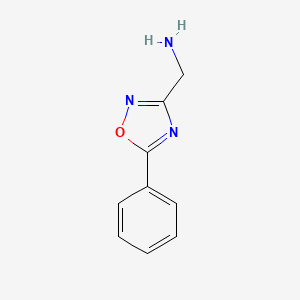
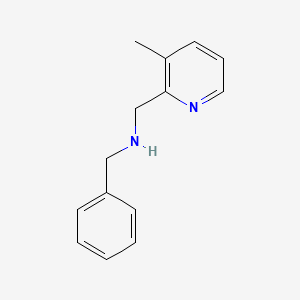


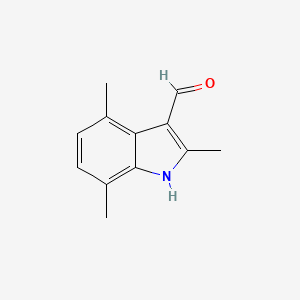

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)

